molecular formula C23H28N2O3S B2834590 3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone CAS No. 392324-23-1

3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone

Katalognummer: B2834590
CAS-Nummer: 392324-23-1
Molekulargewicht: 412.55
InChI-Schlüssel: KKMMJNHIFDTXRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains a quinoline ring, a piperidine ring, and a sulfonyl group. Quinolines are aromatic compounds with a two-ring structure, which includes a benzene ring fused to a pyridine ring . Piperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom . The sulfonyl group is a functional group that is commonly found in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and an R group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and piperidine rings would likely contribute to the rigidity of the molecule, while the sulfonyl group could potentially participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl group could increase its polarity and potentially its solubility in water .

Wissenschaftliche Forschungsanwendungen

Alpha(2C)-Adrenoceptor Antagonists

A study on quinoline derivatives, including compounds structurally similar to "3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone", found significant antagonist potencies against the alpha(2C)-adrenoceptor, with excellent selectivity over other subtypes. This indicates potential applications in designing selective alpha(2C)-adrenoceptor antagonists for various neurological and cardiovascular disorders (Höglund et al., 2006).

mGlu1 Receptor Antagonist

Another research application involves JNJ16259685, a compound evaluated for its pharmacological profile as a highly potent, selective, and systemically active mGlu1 receptor antagonist. This suggests potential therapeutic applications in neurological conditions where mGlu1 receptor modulation is beneficial (Lavreysen et al., 2004).

Serotonin Type-3 (5-HT3) Receptor Antagonists

Quinoxalin-2-carboxamides, related to the queried compound through their heterocyclic backbone, have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists. These findings support the potential for developing new treatments for conditions like irritable bowel syndrome and chemotherapy-induced nausea (Mahesh et al., 2011).

Synthesis and Pharmacological Evaluation

Research on synthesizing and evaluating the pharmacological activity of various quinoline and quinazoline derivatives, including those structurally related to the queried compound, contributes to the broader understanding of their potential therapeutic uses. This includes applications in anti-inflammatory, anticancer, and antimicrobial therapies, demonstrating the versatility of quinoline-based compounds in medicinal chemistry (Austin et al., 2007).

Novel Hybrid Compounds with Biological Potential

A comprehensive study on the crystal structure of a novel sulfonamide-dihydroquinolinone hybrid emphasizes the importance of structural analysis in understanding the interaction with biological targets and optimizing therapeutic efficacy. This indicates a promising approach in designing new drugs that combine the biological activities of both quinolinones and sulfonamides (Moreira et al., 2019).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a quinoline ring are used as antimalarial agents .

Eigenschaften

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-17-14-18(2)16-24(15-17)29(27,28)21-11-9-20(10-12-21)23(26)25-13-5-7-19-6-3-4-8-22(19)25/h3-4,6,8-12,17-18H,5,7,13-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMMJNHIFDTXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.